molecular formula C3H8O4S B097912 3-Hydroxypropane-1-sulfonic acid CAS No. 15909-83-8

3-Hydroxypropane-1-sulfonic acid

Cat. No.: B097912
CAS No.: 15909-83-8
M. Wt: 140.16 g/mol
InChI Key: WQPMYSHJKXVTME-UHFFFAOYSA-N
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Description

3-Hydroxypropane-1-sulfonic acid, also known as 3-hydroxypropanesulfonic acid, is an organic compound with the molecular formula C3H8O4S. It is characterized by the presence of both hydroxyl and sulfonic acid functional groups. This compound is known for its role as a biological buffer and stabilizer in various biochemical and pharmaceutical applications .

Preparation Methods

The preparation of 3-hydroxypropane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction produces 3-sodium hydroxypropanesulfonate, which is then subjected to ion exchange to yield this compound . Another method involves reacting allyl alcohol with a neutral or slightly alkaline sulfite solution in the presence of oxygen or oxidizing agents, followed by neutralization with an acid .

Industrial production methods typically use propylene alcohol and sodium metabisulfite or sodium bisulfite as raw materials. The reaction is initiated by an initiator and carried out in a microchannel reactor to ensure full reaction and reduce acid usage .

Chemical Reactions Analysis

3-Hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,3-propane sultone, a cyclic sulfonate ester.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

    Esterification: It can react with alcohols to form esters of sulfonic acids.

Common reagents used in these reactions include oxidizing agents like peroxides, sulfuric acid for neutralization, and alcohols for esterification . The major products formed from these reactions include 1,3-propane sultone and various esters of sulfonic acids .

Mechanism of Action

The mechanism of action of 3-hydroxypropane-1-sulfonic acid involves its functional groups. The hydroxyl group can participate in hydrogen bonding, while the sulfonic acid group can ionize to form sulfonate ions. These properties make it effective as a buffer and stabilizer in biochemical applications. It helps maintain pH stability and prevents protein denaturation by interacting with proteins and other biomolecules .

Comparison with Similar Compounds

3-Hydroxypropane-1-sulfonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of hydroxyl and sulfonic acid groups, which provide it with versatile chemical properties and a wide range of applications.

Properties

IUPAC Name

3-hydroxypropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c4-2-1-3-8(5,6)7/h4H,1-3H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPMYSHJKXVTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065970
Record name 1-Propanesulfonic acid, 3-hydroxy-
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Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15909-83-8
Record name 3-Hydroxypropanesulfonic acid
Source CAS Common Chemistry
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Record name 1-Propanesulfonic acid, 3-hydroxy-
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Record name 1-Propanesulfonic acid, 3-hydroxy-
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Record name 1-Propanesulfonic acid, 3-hydroxy-
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Record name 3-hydroxypropanesulphonic acid
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Record name 3-Hydroxy-1-propanesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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